(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone
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Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone is a synthetic organic compound that features a unique combination of a thiazepane ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a 2,5-difluorophenyl derivative, the thiazepane ring is formed through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.
Isoxazole Formation: The isoxazole ring is synthesized separately, often starting from a nitrile oxide intermediate, which is then reacted with an appropriate alkyne or alkene.
Coupling Reaction: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c16-10-1-2-12(17)11(9-10)14-4-6-19(7-8-22-14)15(20)13-3-5-18-21-13/h1-3,5,9,14H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPRRFCTKWNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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